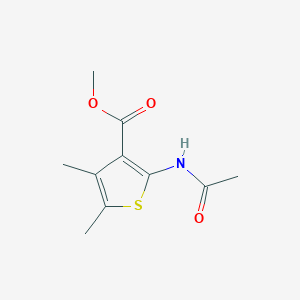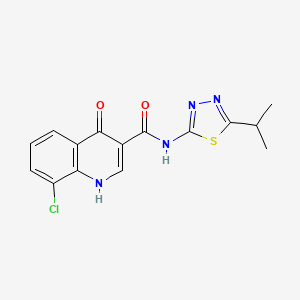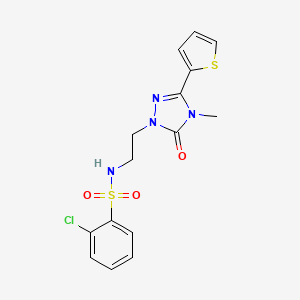
Methyl 2-acetamido-4,5-dimethylthiophene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 2-acetamido-4,5-dimethylthiophene-3-carboxylate” is a chemical compound with the empirical formula C10H13NO3S . It has a molecular weight of 227.28 . This compound is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringO=C(OC)C1=C(NC(C)=O)SC(C)=C1C . The InChI key for this compound is JJNXBVUWSDNXSK-UHFFFAOYSA-N . Physical And Chemical Properties Analysis
“this compound” is a solid compound . Its molecular weight is 227.28 . The compound’s empirical formula is C10H13NO3S .Aplicaciones Científicas De Investigación
Biological and Environmental Impact
The biological effects of related acetamide and formamide compounds have been extensively reviewed, highlighting their commercial importance and the considerable expansion of knowledge regarding their biological consequences (G. Kennedy, 2001). This indicates potential research avenues for Methyl 2-acetamido-4,5-dimethylthiophene-3-carboxylate in understanding its biological activities and environmental toxicology.
Potential for Carcinogenicity Evaluation
Research on thiophene analogs, including compounds structurally similar to this compound, has been conducted to evaluate their potential carcinogenicity. These studies synthesized thiophene derivatives of known carcinogens and evaluated them in vitro for possible carcinogenic effects (J. Ashby et al., 1978). The findings could offer insights into the safety and regulatory considerations for the use of this compound in various applications.
Advanced Oxidation Processes
The degradation of acetaminophen (a compound with some structural similarities) by advanced oxidation processes (AOPs) has been reviewed, summarizing by-products, biotoxicity, and proposed degradation pathways (Mohammad Qutob et al., 2022). This research may inform environmental management strategies for this compound, especially concerning its degradation and the minimization of its environmental footprint.
Biopolymer Modification and Applications
Innovations in biopolymer modification highlight the potential for this compound in creating new materials with specific properties (K. Petzold-Welcke et al., 2014). The chemical modification of xylan into ethers and esters suggests a pathway for utilizing this compound in developing novel materials with tailored functionalities.
Safety and Hazards
Propiedades
IUPAC Name |
methyl 2-acetamido-4,5-dimethylthiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3S/c1-5-6(2)15-9(11-7(3)12)8(5)10(13)14-4/h1-4H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJNXBVUWSDNXSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801328366 |
Source


|
| Record name | methyl 2-acetamido-4,5-dimethylthiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801328366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
31 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24815576 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
295347-64-7 |
Source


|
| Record name | methyl 2-acetamido-4,5-dimethylthiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801328366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N1-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-N2-(5-chloro-2-cyanophenyl)oxalamide](/img/structure/B2814138.png)

![4-Bromo-2-methoxy-6-({[3-(trifluoromethyl)phenyl]imino}methyl)benzenol](/img/structure/B2814140.png)


![2-[5-(Phenylmethoxycarbonylamino)pyrazol-1-yl]acetic acid](/img/structure/B2814147.png)

![(E)-N-[3-[4-(5-methyl-7-oxo-[1,3,4]thiadiazolo[3,2-a]pyrimidin-2-yl)piperazin-1-yl]-3-oxopropyl]-2-phenylethenesulfonamide](/img/structure/B2814150.png)




![methyl 2-{[(6-chloro-2-oxo-4-phenylquinazolin-1(2H)-yl)acetyl]amino}benzoate](/img/structure/B2814160.png)